molecular formula C11H11ClN4O2 B11563392 N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine CAS No. 27315-27-1

N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

Cat. No.: B11563392
CAS No.: 27315-27-1
M. Wt: 266.68 g/mol
InChI Key: IMSSTLYLONCVGI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine: is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and two methoxy groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine typically involves the reaction of 4-chloroaniline with 4,6-dimethoxy-1,3,5-triazine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring, where nucleophiles such as amines or thiols replace one of the methoxy groups.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazine ring to a dihydrotriazine derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under basic conditions (e.g., sodium hydroxide or potassium carbonate) in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.

    Oxidation: N-oxides of the triazine compound.

    Reduction: Dihydrotriazine derivatives.

Scientific Research Applications

Chemistry: N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: Research has shown that derivatives of this compound exhibit promising pharmacological activities, making it a candidate for drug development. It has been investigated for its potential use in treating various diseases, including cancer and bacterial infections.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s derivatives .

Comparison with Similar Compounds

Comparison: N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is unique due to the presence of the triazine ring and the specific substitution pattern. Compared to other similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, while bis(4-chlorophenyl)sulfone is primarily used in the production of polymers and plastics, this compound is more versatile in its applications, ranging from organic synthesis to potential therapeutic uses .

Properties

CAS No.

27315-27-1

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

N-(4-chlorophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H11ClN4O2/c1-17-10-14-9(15-11(16-10)18-2)13-8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,14,15,16)

InChI Key

IMSSTLYLONCVGI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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